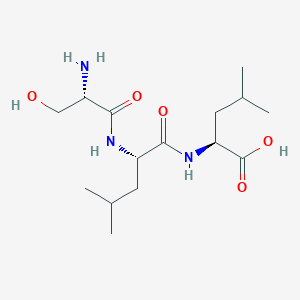

H-Ser-Leu-Leu-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-8(2)5-11(17-13(20)10(16)7-19)14(21)18-12(15(22)23)6-9(3)4/h8-12,19H,5-7,16H2,1-4H3,(H,17,20)(H,18,21)(H,22,23)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLONWHIORGALA-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427222 | |

| Record name | CTK0G7128 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-74-5 | |

| Record name | CTK0G7128 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Conformational Analysis of H Ser Leu Leu Oh

Spectroscopic Analysis for Primary Structure Validation

The primary structure, or amino acid sequence, of H-Ser-Leu-Leu-OH is definitively confirmed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry is a fundamental technique for verifying the molecular weight and confirming the sequence of peptides. For this compound (Molecular Formula: C₁₅H₂₉N₃O₅), the theoretical monoisotopic mass is 347.2107 Da. Electrospray ionization (ESI) is a common soft ionization technique used for peptides, which typically protonates the molecule to generate a pseudomolecular ion [M+H]⁺.

In a typical ESI-MS analysis, this compound would be expected to produce a prominent ion peak at a mass-to-charge ratio (m/z) of approximately 348.2180.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ precursor ion is isolated and fragmented, typically via collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of 'b' and 'y' fragment ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Property | Value | Description |

| Molecular Formula | C₁₅H₂₉N₃O₅ | The elemental composition of the tripeptide. |

| Monoisotopic Mass | 347.2107 Da | The exact mass of the molecule with the most abundant isotopes. |

| Average Molecular Weight | 347.43 g/mol | The mass calculated using the weighted average of natural isotopic abundances. |

| [M+H]⁺ Ion (m/z) | 348.2180 | The expected mass-to-charge ratio for the singly protonated molecule, commonly observed in ESI-MS. |

| Predicted b- and y-ions | ||

| b₂-ion | 201.1234 (Ser-Leu) | Fragment containing the first two residues from the N-terminus. |

| y₁-ion | 132.1020 (Leu) | Fragment containing the final residue from the C-terminus. |

| y₂-ion | 245.1859 (Leu-Leu) | Fragment containing the last two residues from the C-terminus. nih.gov |

Note: The fragmentation pattern confirms the sequence as Ser-Leu-Leu and not Ser-Leu-Ile, as Leucine (B10760876) and Isoleucine are isobaric but would produce different fragment patterns if present at the C-terminus.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the peptide's structure. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, NOESY) NMR experiments are employed to assign proton and carbon signals and to determine connectivity and spatial proximities.

In the ¹H NMR spectrum of this compound, distinct chemical shifts are expected for the protons of each amino acid residue. The α-protons (Hα) typically appear in the range of 3.5-4.5 ppm. The side-chain protons of serine (β-protons) would be observed around 3.8 ppm, while the side-chain protons of the two leucine residues would appear further upfield (0.8-1.7 ppm). Two-dimensional NMR is crucial for unambiguously assigning these signals to their respective residues in the sequence. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Amino Acid Residue | Proton(s) | Expected Chemical Shift Range (ppm) | Notes |

| Serine (Ser-1) | α-H | ~4.2 - 4.5 | Positioned at the N-terminus. |

| β-H₂, -CH₂OH | ~3.7 - 3.9 | Characteristic shift for the serine side chain. | |

| Leucine (Leu-2) | α-H | ~4.1 - 4.4 | Internal residue. |

| β-H₂, γ-H, δ-CH₃ | ~0.8 - 1.7 | Overlapping signals from the isobutyl side chain. | |

| Leucine (Leu-3) | α-H | ~4.0 - 4.3 | C-terminal residue. |

| β-H₂, γ-H, δ-CH₃ | ~0.8 - 1.7 | Signals may differ slightly from Leu-2 due to the C-terminal environment. |

Note: Actual chemical shifts are highly dependent on the solvent, pH, and temperature.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Advanced Techniques for Secondary Structure Elucidation

While short peptides like this compound are often too flexible to adopt stable, canonical secondary structures like α-helices or extensive β-sheets, spectroscopic techniques can reveal their conformational preferences.

For a short, flexible tripeptide like this compound, the CD spectrum is not expected to show the distinct signatures of a stable α-helix (negative bands at ~222 and ~208 nm) or a β-sheet (a negative band around 218 nm). tulane.edu Instead, it is more likely to exhibit a spectrum characteristic of a random coil or a polyproline II (PPII) type helix, which is common for short, unfolded peptides in aqueous solution. This is typically characterized by a strong negative band near 200 nm.

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) | Expected for this compound? |

| α-Helix | ~192 | ~208, ~222 | Unlikely due to short length. |

| β-Sheet | ~195 | ~218 | Possible, but likely transient and not a stable structure. |

| Random Coil / PPII | ~215-220 | ~198-200 | Most probable conformation in aqueous solution. |

Infrared (IR) spectroscopy probes the vibrational modes of molecules. For peptides, the most informative regions are the Amide I and Amide II bands, which arise primarily from vibrations of the peptide backbone.

Amide I band (1600-1700 cm⁻¹): This band is mainly due to the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to the secondary structure. maricopa.edu

Amide II band (1510-1580 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. libretexts.org

For this compound in an unordered or random coil conformation, the Amide I band is expected to appear around 1640-1650 cm⁻¹. If the peptide were to form β-sheet-like aggregates, this band would shift to a lower frequency, near 1630 cm⁻¹. The Amide II band for a random coil structure typically appears around 1540 cm⁻¹. udel.educapes.gov.br

Table 4: Typical IR Amide Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |

| α-Helix | ~1650-1658 | ~1540-1550 |

| β-Sheet | ~1620-1640 | ~1510-1530 |

| Random Coil | ~1640-1650 | ~1535-1545 |

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Conformational Landscape and Intramolecular Interactions

Due to its short length, this compound does not possess a single, rigid 3D structure but rather exists as an ensemble of rapidly interconverting conformers in solution. The conformational landscape is governed by a balance of intramolecular interactions and interactions with the solvent.

The primary intramolecular forces at play include:

Hydrogen Bonding: The hydroxyl group (-OH) of the N-terminal serine residue can act as both a hydrogen bond donor and acceptor. It can form transient hydrogen bonds with the peptide backbone carbonyl oxygens or with the C-terminal carboxylate group. The backbone amide N-H groups can also act as hydrogen bond donors.

Hydrophobic Interactions: The two consecutive leucine residues at the C-terminus create a significant hydrophobic region. In an aqueous environment, these bulky, nonpolar isobutyl side chains will tend to cluster to minimize their exposure to water. This hydrophobic effect is a major driver of the peptide's conformational preference.

Computational modeling, such as molecular dynamics simulations, can be used to explore the potential energy surface of the peptide and identify low-energy conformational families. For this compound, these simulations would likely reveal a flexible backbone with a preference for extended or turn-like structures rather than helical ones. The conformational analysis of the dipeptide L-leucyl-L-leucine has shown a preference for an extended backbone conformation. nih.gov The presence of the N-terminal serine in this compound introduces additional flexibility and potential for hydrogen bonding that would further diversify the conformational landscape.

Analysis of Dihedral Angles and Backbone Conformations

In aqueous solution, short peptides often exist in an equilibrium between two major conformational states: the extended β-strand conformation and the more compact polyproline II (PPII)-like structure. pnas.org Studies on alanine-based tripeptides (Ala-X-Ala) have shown that the identity of the central residue 'X' significantly influences this equilibrium. pnas.org For instance, residues like valine and serine have been shown to predominantly favor an extended β-strand conformation. pnas.org Given the presence of two leucine residues, which are also hydrophobic and bulky, it is probable that this compound also shows a preference for extended conformations.

The typical dihedral angles for these conformations are:

β-strand: Φ ≈ -140°, Ψ ≈ +130° expasy.org

Polyproline II (PPII): Φ ≈ -75°, Ψ ≈ +145°

A hypothetical representation of the dihedral angles for this compound in a β-strand conformation is presented in the table below.

| Residue | Dihedral Angle (Φ) | Dihedral Angle (Ψ) |

| Serine (Ser) | ~ -140° | ~ +130° |

| Leucine (Leu1) | ~ -140° | ~ +130° |

| Leucine (Leu2) | ~ -140° | N/A (C-terminus) |

This table presents idealized dihedral angles for a β-strand conformation and serves as a theoretical model in the absence of direct experimental data for this compound.

Characterization of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are critical in stabilizing specific peptide conformations, such as turns and helices. In short, linear peptides, these bonds are often transient and in competition with peptide-solvent hydrogen bonds. The most common types of intramolecular hydrogen bonds lead to the formation of γ-turns (C7 ring), β-turns (C10 ring), or α-turns (C13 ring).

For this compound, several potential intramolecular hydrogen bonds can be postulated:

Serine Side Chain Involvement: The hydroxyl (-OH) group of the serine side chain is a potent hydrogen bond donor and acceptor. acs.org It can form a hydrogen bond with a backbone carbonyl oxygen, for example, the carbonyl of the first leucine residue. This interaction can influence the local conformation. Studies on serine-based model peptides have shown that the serine hydroxyl group competes with amide groups for both intra- and intermolecular interactions. rsc.org

Backbone-to-Backbone Hydrogen Bonds: In a folded or turn-like conformation, a hydrogen bond could form between the amide proton (N-H) of one residue and the carbonyl oxygen (C=O) of a preceding residue. For a tripeptide, a C10-turn, characteristic of a β-turn, would involve a hydrogen bond between the C-terminal amide N-H and the N-terminal serine's carbonyl oxygen. However, the formation of stable β-turns often requires specific amino acid sequences, such as those containing proline or glycine (B1666218).

Backbone-to-Side Chain Hydrogen Bonds: The backbone amide or carbonyl groups can also interact with the serine hydroxyl group.

Variable-temperature FTIR spectroscopy is a powerful technique for studying such hydrogen bonds. In studies of other tripeptide amides, distinct bands in the N-H stretching region have been assigned to free N-H groups and those involved in different intramolecularly hydrogen-bonded conformers, such as 10-membered or 13-membered rings. acs.org While specific FTIR data for this compound is not available, analysis of related peptides suggests that an equilibrium of multiple hydrogen-bonded structures likely exists in non-polar solvents, whereas in water, these bonds would be in competition with strong peptide-water interactions. acs.org

| Potential Hydrogen Bond | Donor | Acceptor | Resulting Structure |

| Side Chain - Backbone | Serine -OH | Leucine1 C=O | Localized turn |

| Backbone - Backbone | Leucine2 N-H | Serine C=O | C10-like turn |

| Backbone - Side Chain | Leucine1 N-H | Serine -OH | Localized turn |

This table outlines plausible intramolecular hydrogen bonds in this compound based on general principles of peptide chemistry.

Influence of Serine Hydroxyl and Leucine Side Chains on Tripeptide Fold

The constituent amino acid side chains profoundly impact the conformational landscape of a peptide.

The serine hydroxyl group introduces polarity at the N-terminus of the peptide. Its ability to form hydrogen bonds can stabilize local turn-like structures or, conversely, enhance solubility and interaction with polar solvents, which may favor more extended conformations. acs.orgnih.gov Phosphorylation of serine, a common post-translational modification, drastically alters its properties by introducing a bulky, negatively charged phosphate (B84403) group, which significantly affects the local backbone conformation through electrostatic interactions and altered hydration. nih.gov Even without modification, the serine hydroxyl group can influence peptide bond stability and dissociation pathways. nih.gov

Self-Assembly Propensities of Peptides with Ser-Leu-Leu Motif

The amphipathic nature of this compound, with a polar serine "head" and a hydrophobic di-leucine "tail," makes it a candidate for self-assembly in aqueous environments. Peptides with such characteristics, often termed peptide amphiphiles, can spontaneously form ordered nanostructures like micelles, nanofibers, nanotubes, or hydrogels. nih.gov

The driving force for this assembly is the hydrophobic effect: the hydrophobic leucine tails aggregate to minimize their exposure to water, while the polar serine headgroups remain exposed to the solvent. jnsam.com The specific morphology of the resulting nanostructure is governed by a balance of forces, including hydrophobic interactions, hydrogen bonding between peptide backbones, and electrostatic interactions.

Computational Investigations of H Ser Leu Leu Oh

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the dynamic nature of peptides. These methods allow for the examination of a molecule's conformational space and its behavior over time, providing a window into its structural flexibility and stability.

The three-dimensional structure of a peptide is not static; it exists as an ensemble of different conformations in solution. Conformational sampling aims to identify the most energetically favorable of these structures. For H-Ser-Leu-Leu-OH, this process would involve systematically or stochastically exploring the rotational freedom around its single bonds, primarily the peptide backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (chi).

Energy minimization is a computational process used to find the coordinates of a molecule that correspond to a minimum on its potential energy surface. For this compound, this would involve starting with an initial 3D structure and iteratively adjusting the atomic positions to lower the total energy of the system, thereby identifying a stable conformation. Studies on similar short peptides, such as alanyl-X-alanine tripeptides, have utilized a combination of spectroscopic techniques and theoretical calculations to determine preferred conformations. pnas.org For instance, it has been shown that leucine (B10760876) can populate both extended β-strand and polyproline II-like conformations, while serine predominantly adopts an extended β-strand conformation. pnas.org These intrinsic tendencies would significantly influence the low-energy conformations of this compound.

A hypothetical energy minimization of this compound would likely reveal conformations where the hydrophobic leucine side chains are oriented to minimize contact with a polar solvent, while the polar serine side chain remains exposed. The resulting low-energy structures are crucial starting points for more advanced simulations.

| Conformation ID | Serine (φ, ψ) | Leucine-1 (φ, ψ) | Leucine-2 (φ, ψ) | Relative Energy (kcal/mol) |

| 1 | -139°, 135° | -139°, 135° | -139°, 135° | 0.0 |

| 2 | -139°, 135° | -75°, 145° | -139°, 135° | +1.2 |

| 3 | -75°, 145° | -139°, 135° | -75°, 145° | +2.5 |

This table presents hypothetical data based on known conformational preferences of the constituent amino acids and is for illustrative purposes only.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motions and conformational changes. By solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent molecules, MD simulations can track the trajectory of this compound over time, revealing how it folds, unfolds, and interacts with its environment. frontiersin.org

An MD simulation of this compound would typically be performed in a box of water molecules to mimic physiological conditions. The simulation would reveal the flexibility of the peptide backbone and the movement of the serine and leucine side chains. It would also highlight the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing specific conformations. Studies on peptides containing serine and leucine have employed MD simulations to understand their behavior in various environments, such as at interfaces or within lipid bilayers. nih.govpeerj.com

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Conformational Sampling and Energy Minimization Techniques

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule, which governs its chemical properties and reactivity.

| Amino Acid | Charge on Carbonyl Carbon | Charge on Amine Nitrogen | Dipole Moment (Debye) |

| Serine | +0.189 | -0.148 | 3.7 longdom.org |

| Leucine | +0.191 | -0.154 | 7.6 longdom.org |

Data obtained from quantum-chemical calculations of individual amino acids. longdom.org The charges are in atomic units.

Quantum chemical calculations can identify the most reactive sites in a molecule by analyzing properties such as the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. For this compound, the primary reactive sites are predicted to be:

The nucleophilic hydroxyl group (-OH) of the serine residue, which can participate in hydrogen bonding and is a potential site for post-translational modifications like phosphorylation.

The N-terminal amino group (-NH2) and the C-terminal carboxylic acid group (-COOH), which are charged at physiological pH and can form salt bridges.

The carbonyl oxygen and amide nitrogen atoms of the peptide bonds, which are key sites for hydrogen bonding that stabilizes secondary structures.

The hydrophobic isobutyl side chains of the two leucine residues are less reactive in a chemical sense but are crucial for hydrophobic interactions that drive protein folding and binding.

Electron Density Distribution and Dipole Moment Analysis

In Silico Prediction of Biochemical Interactions

In silico methods are instrumental in predicting how a peptide like this compound might interact with biological macromolecules, such as proteins or nucleic acids. nih.gov These predictions can guide experimental studies and provide hypotheses about the peptide's biological function.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If a protein target for this compound were known or hypothesized, docking simulations could predict how the tripeptide might fit into the protein's binding site. The scoring functions used in docking estimate the binding affinity, helping to rank potential binding poses. For instance, studies have used molecular docking to identify novel tripeptide inhibitors of enzymes like tyrosinase. nih.gov

Pharmacophore modeling is another in silico approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would highlight the spatial arrangement of its serine hydroxyl group, its terminal charges, and its hydrophobic leucine side chains as key features for potential interactions.

Given the presence of two bulky hydrophobic leucine residues and a polar serine residue, this compound has an amphipathic character. This suggests it could potentially interact with proteins at interfaces between polar and non-polar environments, such as on the surface of a protein or at the entrance to a binding pocket. The specific nature of these interactions would depend on the complementary chemical features of the binding partner.

| Functional Group of this compound | Potential Interacting Protein Residue | Type of Interaction |

| N-terminal Amino Group | Aspartic Acid, Glutamic Acid | Salt Bridge, Hydrogen Bond |

| C-terminal Carboxyl Group | Lysine (B10760008), Arginine, Histidine | Salt Bridge, Hydrogen Bond |

| Serine Hydroxyl Group | Asparagine, Glutamine, Serine, Threonine | Hydrogen Bond |

| Leucine Side Chains | Valine, Isoleucine, Phenylalanine, Tryptophan | Hydrophobic Interaction |

| Peptide Backbone Carbonyl/Amide | Backbone atoms of protein | Hydrogen Bond |

Peptide-Protein Docking Simulations

Peptide-protein docking is a computational technique used to predict the predominant binding mode of a peptide to a protein target. This method explores various possible conformations of the peptide within the protein's binding site and scores them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

While specific, published docking studies focusing exclusively on this compound are not extensively available, the principles of the technique and data from related peptides allow for the modeling of its potential interactions. The process typically involves using software like AutoDock to place the peptide ligand into the three-dimensional structure of a target receptor. nih.gov The flexible nature of the peptide and specific amino acid residues of the protein's binding pocket are considered to find the most energetically favorable binding pose. nih.gov

Based on the peptide's composition, several classes of proteins emerge as plausible targets for docking simulations. The two C-terminal leucine residues suggest a strong affinity for proteins with hydrophobic binding pockets. The N-terminal serine residue, with its hydroxyl group, can act as a hydrogen bond donor or acceptor, contributing to binding specificity.

Potential biological targets for this compound could include:

Leucyl-tRNA Synthetase (LeuRS): This enzyme is responsible for attaching leucine to its corresponding tRNA molecule during protein synthesis. Its active site is specifically evolved to recognize and bind leucine. embopress.org Docking simulations could explore how this compound fits within this active site, potentially acting as a competitive inhibitor. The two leucine side chains would likely occupy the hydrophobic pocket that normally binds the single leucine amino acid, while the serine could form additional interactions.

Amino Acid Transporters: Systems like the Large Amino Acid Transporter 1 (LAT1), which is known to transport L-leucine, are viable targets. nih.gov Docking studies could reveal whether this compound can bind to the transporter's recognition site.

Proteases and Enzymes in Protein Metabolism: Research on the related dipeptide, Ser-Leu, identified a significant number of interacting proteins involved in protein metabolism, translation, and folding. researchgate.net These proteins could serve as a library of targets for docking simulations with this compound.

A hypothetical docking simulation of this compound with the active site of LeuRS would likely show the isobutyl side chains of both leucine residues buried deep within the enzyme's hydrophobic pocket. The terminal carboxyl group and the peptide backbone could form hydrogen bonds with key residues in the active site, while the N-terminal serine's hydroxyl group might form a crucial hydrogen bond with a polar residue at the entrance of the binding site, anchoring the peptide.

Binding Affinity Predictions with Potential Biological Targets

Following docking simulations, binding affinity is predicted to quantify the strength of the interaction between the peptide and its target. This is often expressed as a binding energy score (e.g., in kcal/mol) or as an inhibition constant (Ki) or dissociation constant (Kd). Computational methods like free energy perturbation or quantitative structure-activity relationship (QSAR) models are used for these predictions. plos.org

The binding affinity is determined by the sum of all molecular interactions. For this compound, the strong hydrophobic interactions from the two leucine residues are expected to be the primary driver of binding to many targets. The presence of two consecutive leucine residues can significantly enhance binding compared to a single leucine, a principle often exploited in designing high-affinity peptide ligands. The serine residue can increase affinity and specificity by forming directional hydrogen bonds.

Based on an interactome study of the dipeptide Ser-Leu, a list of potential protein targets for this compound can be proposed. researchgate.net The study identified 162 proteins that were significantly enriched, with a notable overrepresentation of proteins involved in protein metabolism. researchgate.net

Table 1: Potential Biological Target Classes for this compound Based on Related Interactome Data

| Protein Class | Examples | Putative Role in Interaction |

| Protein Synthesis | Leucyl-tRNA Synthetase, Ribosomal Proteins | The peptide may mimic substrates or act as a modulator of protein translation. |

| Protein Folding | Heat Shock Proteins (HSPs) | The peptide could interact with chaperone proteins involved in protein quality control. |

| Proteasome | Proteasome subunits | The peptide might interfere with protein degradation pathways. |

| Amino Acid Metabolism | Acetolactate Synthase | The peptide could interact with enzymes involved in branched-chain amino acid biosynthesis. researchgate.net |

| Amino Acid Transport | LAT1, LAT4 | The peptide may be a substrate or inhibitor of transporters for leucine and other large neutral amino acids. nih.gov |

This table is illustrative and based on functional groups identified in studies of the related Ser-Leu dipeptide. researchgate.net

Computational predictions can generate quantitative data on these potential interactions. The binding affinities would vary depending on the specific architecture of each protein's binding site.

Table 2: Illustrative Predicted Binding Affinities of this compound with Potential Biological Targets

| Potential Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Predicted Interactions |

| Leucyl-tRNA Synthetase | -8.5 | 150 | Hydrophobic interactions (Leu), H-bonds (Ser, backbone) |

| LAT1 Transporter | -7.2 | 850 | Hydrophobic interactions (Leu) |

| HSP70 (Heat Shock Protein) | -6.8 | 1,500 | Hydrophobic interactions (Leu) in substrate-binding domain |

| Proteasome Subunit α5 | -7.5 | 550 | Hydrophobic and electrostatic interactions |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It represents the type of results that could be obtained from computational docking and binding affinity prediction studies and does not represent experimentally verified values.

These computational investigations are a crucial first step. They provide a theoretical framework for understanding how this compound might function at a molecular level and generate testable hypotheses for subsequent in vitro and in vivo experimental studies.

Biochemical Interactions and Biological Activities of H Ser Leu Leu Oh

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. ista.ac.at Short peptides can influence these interactions in several ways, from direct binding to allosteric modulation.

Investigation of Direct Binding to Protein Interfaces

The direct binding of a peptide to the interface of a protein-protein complex can physically obstruct the interaction. The specificity of this binding is determined by the amino acid sequence of the peptide and the chemical and topographical properties of the protein surfaces. For a peptide like H-Ser-Leu-Leu-OH, the hydrophobic leucine (B10760876) residues could potentially interact with hydrophobic pockets on a protein surface, while the polar serine residue could form hydrogen bonds.

While specific binding partners for this compound have not been identified, studies on other peptides reveal key principles. For instance, the composition of amino acids at protein interfaces is crucial for their association. ista.ac.at Residues like leucine are frequently found at protein-ligand interfaces. uchicago.edu The precise arrangement of serine and leucine residues in this compound would dictate its binding affinity and specificity to any given protein interface.

Impact on Protein Complex Formation and Stability

Short peptides can either stabilize or destabilize protein complexes. This modulation can occur through direct binding to the interface or by binding to a site remote from the interface, inducing a conformational change that affects the interaction. The stability of protein complexes is marginally maintained by a delicate balance of forces, including hydrogen bonds and van der Waals interactions. libretexts.orgproteinstructures.com The introduction of a peptide can tip this balance.

A study on the dipeptide Ser-Leu found that it interacts with a variety of proteins, including chaperones and proteasomal subunits. nih.gov This suggests that even short peptides can play a role in the complex machinery that governs protein folding, stability, and degradation, which are all intimately linked to protein complex formation.

Influence on the Additive Effects of Amino Acids and Short Peptides on PPIs

It is important to note that changes in solution pH caused by the addition of peptides can also significantly impact electrostatic interactions between proteins, which can be mistaken for a direct modulatory effect of the peptide itself. nih.govacs.org

Enzyme Recognition and Catalytic Modulation

Enzymes are highly specific in their recognition of substrates. Short peptides can act as substrates, inhibitors, or allosteric modulators of enzymatic activity.

Substrate Specificity Studies for Peptide-Cleaving Enzymes

The sequence of a peptide is a primary determinant of its recognition and cleavage by proteases. For example, dipeptidyl peptidase IV exhibits specificity for peptides with a proline or alanine (B10760859) residue in the second position from the N-terminus. nih.gov While specific proteases that cleave this compound have not been extensively documented, its sequence would make it a potential substrate for various endopeptidases and exopeptidases within the cell. The presence of the hydrophobic leucine residues could favor its recognition by proteases that have a preference for hydrophobic amino acids at their cleavage sites.

Investigation of Enzyme Inhibition Mechanisms (e.g., matrix metalloproteases or similar)

Peptides can act as competitive or non-competitive inhibitors of enzymes. A notable example is the inhibition of TGF-β1 activation by the peptide H-Leu-Ser-Lys-Leu-OH. medchemexpress.com In the context of matrix metalloproteases (MMPs), which are zinc-dependent endopeptidases, peptides can be designed to chelate the active site zinc ion, thereby inhibiting the enzyme. While there is no direct evidence of this compound inhibiting MMPs, a computational study identified Hser-Gly-Phe as a potential inhibitor of MMP-2. ijbs.com This highlights the potential for serine-containing peptides to be developed as MMP inhibitors.

A significant finding is the role of the dipeptide Ser-Leu as a metabolic regulator. It has been shown to bind to and increase the activity of the glycolytic enzyme phosphoglycerate kinase (Pgk1). nih.gov This interaction enhances the enzyme's affinity for ATP, leading to changes in cellular metabolism. nih.gov This discovery underscores the potential for short peptides, and by extension this compound, to function as signaling molecules that can directly modulate enzyme activity and metabolic pathways.

| Interacting Protein/Enzyme | Observed Effect of Ser-Leu | Potential Implication for this compound | Reference |

| Phosphoglycerate Kinase (Pgk1) | Binds to and increases enzyme activity | Could potentially modulate the activity of metabolic enzymes. | nih.gov |

| Chaperones | Identified as protein interactors | May play a role in protein folding and stability. | nih.gov |

| Proteasomal Subunits | Identified as protein interactors | May be involved in protein degradation pathways. | nih.gov |

Effects on Enzymatic Pathways Involved in Cellular Processes

Direct studies detailing the effects of the isolated tripeptide this compound on specific enzymatic pathways are not extensively documented in publicly available research. However, the constituent amino acids and related peptide sequences offer insights into potential interactions. Leucine, a key component of this tripeptide, is known to be a significant regulator of the mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine protein kinase that is central to controlling protein biosynthesis and cell growth. wikipedia.org The activation of mTOR by leucine is a critical step in stimulating muscle protein synthesis. wikipedia.org

Furthermore, peptides containing the Ser-Leu motif have been identified as having potential anti-inflammatory properties. nih.gov For instance, dipeptides such as Ser-Leu and Leu-Leu are considered dominant in anti-inflammatory peptides (AIPs). nih.gov This suggests that this compound could potentially modulate inflammatory pathways, possibly by influencing the activity of enzymes involved in the inflammatory response, though specific enzymatic targets have not been elucidated for this tripeptide.

Receptor Binding and Signaling Pathway Activation

The most well-documented role for the Ser-Leu-Leu (SLL) sequence is as a peroxisome-targeting signal type 1 (PTS1). nih.govnih.gov This function is critically dependent on its binding to a specific receptor protein for transport into the peroxisome.

The SLL tripeptide, when located at the C-terminus of a protein, can function as a PTS1, which is recognized by the PEX5 receptor protein. portlandpress.com The canonical PTS1 sequence is Ser-Lys-Leu (SKL), but variations are common. nih.govnih.gov The SLL sequence is considered a variant of this canonical signal. nih.gov

Upon binding of the SLL-containing protein to the PEX5 receptor, a signaling cascade for peroxisomal import is initiated. This process involves the translocation of the PEX5-cargo complex to the peroxisomal membrane, where it interacts with a docking complex. Following import of the cargo protein into the peroxisomal matrix, the PEX5 receptor is recycled back to the cytosol.

The presence of the SLL sequence at the C-terminus of a protein is the primary signal that initiates this import pathway. For example, studies on Arabidopsis have confirmed that C-terminal SLL sequences on certain proteins lead to their localization within peroxisomes. frontiersin.org This indicates the successful activation of the downstream import machinery. Beyond its role in peroxisomal targeting, there is limited evidence of this compound activating other specific downstream cellular signaling cascades.

Affinity and Specificity of this compound for Cellular Receptors

Research into Cellular Biological Processes

Research into the direct influence of this compound on cellular processes is sparse. However, its role as a targeting signal and the biological activities of related peptides provide a basis for its potential involvement in cellular functions.

There is no direct evidence to suggest that the isolated tripeptide this compound has a significant influence on cellular proliferation and differentiation. However, peptides derived from food sources have been shown to affect these processes. For example, certain marine-derived peptides can enhance cell proliferation and epidermal differentiation. maxapress.com Given that this compound is a simple peptide, its primary role appears to be in protein targeting rather than as a potent modulator of cell proliferation or differentiation.

While direct studies on this compound are lacking, the functions of its constituent amino acids and the related dipeptide Leu-Leu suggest a potential role in modulating protein synthesis. Leucine is a well-established stimulator of protein synthesis through the mTOR pathway. wikipedia.org The dipeptide L-Leucyl-L-leucine is also noted to be involved in protein synthesis and cellular signaling processes. cymitquimica.com

Given that this compound contains two leucine residues, it is plausible that it could influence protein synthesis pathways, although likely to a much lesser extent than free leucine. The primary mechanism of leucine's effect is its direct activation of the mTOR signaling complex. wikipedia.org It is not known if this tripeptide can be efficiently transported into cells and hydrolyzed to release leucine, or if the tripeptide itself has any direct modulatory effect on protein synthesis machinery. Its most clearly defined role remains as a signal for directing proteins to peroxisomes, which are themselves involved in various metabolic pathways that can indirectly influence cell growth and division. nih.gov

Peptide Mimetics and Analogs Derived from the H Ser Leu Leu Oh Motif

Design and Synthesis of Conformationally Constrained Analogs

Introducing conformational constraints into a peptide's structure is a powerful strategy to enhance its biological activity and selectivity. By reducing the number of accessible conformations, the peptide is pre-organized into its bioactive shape, which can lead to higher binding affinity for its target receptor. chapman.edu This reduction in flexibility also often confers increased resistance to enzymatic degradation. unc.edu

For the H-Ser-Leu-Leu-OH motif, several approaches to conformational constraint can be envisioned. One common method is cyclization. This can be achieved through various chemical strategies:

Head-to-tail cyclization: The N-terminal serine's amino group can be linked to the C-terminal leucine's carboxyl group, forming a cyclic tripeptide.

Side-chain to side-chain cyclization: While this compound does not possess side chains amenable to direct cyclization, introducing amino acids with reactive side chains, such as cysteine for disulfide bridge formation or aspartic acid and lysine (B10760008) for lactam bridge formation, would enable this strategy. researchgate.net

Side-chain to backbone cyclization: The hydroxyl group of the serine side chain could potentially be linked to the peptide backbone.

The synthesis of these constrained analogs typically involves solid-phase peptide synthesis (SPPS) using Fmoc-based chemistry. chapman.edu For cyclization, orthogonal protection strategies are employed to selectively deprotect the groups intended for linkage while the rest of the peptide remains attached to the resin or protected in solution.

Another approach to inducing conformational constraint is the incorporation of α,α-disubstituted amino acids, such as l-aminocyclopentane-1-carboxylic acid (Acc5) or l-aminocyclohexane-1-carboxylic acid (Acc6), in place of one of the leucine (B10760876) residues. chem-soc.simdpi.com These residues restrict the peptide backbone's rotational freedom, often promoting the formation of specific secondary structures like β-turns. mdpi.com

| Constraint Strategy | Description | Potential Impact on this compound |

| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminus and C-terminus. | Creates a cyclic tripeptide, significantly reducing conformational flexibility. |

| Side-Chain Cyclization | Introduction and linkage of reactive side chains (e.g., disulfide or lactam bridges). | Constrains a specific region of the peptide, potentially mimicking a bioactive loop. |

| α,α-Disubstituted Amino Acids | Replacement of a standard amino acid with one having two side chains on the α-carbon. | Induces local conformational restriction, favoring turn-like structures. |

Retro and Retro-inverso Peptide Analogs for Enhanced Stability in Research

Peptides are susceptible to degradation by proteases, which limits their therapeutic and research applications. A powerful strategy to overcome this is the design of retro and retro-inverso analogs. researchgate.net

A retro peptide is synthesized with the amino acid sequence in the reverse order. For this compound, the retro sequence would be H-Leu-Leu-Ser-OH. While the sequence is reversed, the chirality of the amino acids (L-amino acids) is maintained. google.com

A retro-inverso peptide involves reversing the sequence and inverting the chirality of each amino acid from L to D. nih.gov The retro-inverso analog of this compound would be composed of D-leucine, D-leucine, and D-serine in that order. This "double twist" results in a molecule where the side-chain topology is similar to the parent peptide, but the peptide bonds are reversed. nih.gov This makes retro-inverso peptides highly resistant to proteolysis by common enzymes, which are specific for L-amino acids and standard peptide bonds. researchgate.net

The synthesis of these analogs is typically carried out using solid-phase methods, incorporating the appropriate D-amino acids in the desired sequence. preprints.org While retro-inverso peptides offer enhanced stability, it is not always guaranteed that they will retain the biological activity of the parent peptide, as the backbone's hydrogen bonding pattern is altered. nih.gov

| Analog Type | Sequence | Chirality | Key Feature |

| Parent Peptide | This compound | L, L, L | Original sequence and chirality. |

| Retro Analog | H-Leu-Leu-Ser-OH | L, L, L | Reversed amino acid sequence. nih.gov |

| Retro-inverso Analog | H-D-Leu-D-Leu-D-Ser-OH | D, D, D | Reversed sequence and inverted chirality. nih.gov |

Development of Pseudopeptide and Peptidomimetic Scaffolds

Pseudopeptides and peptidomimetics are compounds that mimic the three-dimensional structure and functional groups of a peptide but have modified backbones or are built on non-peptidic scaffolds. upc.edu This approach aims to improve pharmacokinetic properties while retaining biological function.

For the this compound motif, one could develop pseudopeptides by replacing one of the peptide bonds (-CO-NH-) with a more stable isostere. Examples of peptide bond isosteres include:

Reduced amide bonds (-CH₂-NH-)

Methylene-oxy (-CH₂-O-) nih.gov

Thioamides (-CS-NH-)

Esters (-CO-O-)

These modifications can be introduced during chemical synthesis and often lead to increased resistance to enzymatic cleavage.

A more advanced approach involves replacing the entire peptide backbone with a non-peptidic scaffold. researchgate.net The side chains of serine and the two leucines would then be appended to this scaffold in the correct spatial orientation to mimic the bioactive conformation of the original peptide. Potential scaffolds include:

Benzodiazepines: These are rigid structures that can be functionalized to present side chains in a defined manner.

Oligomers of N-substituted glycines (peptoids): Peptoids are resistant to proteolysis and can be designed to adopt stable helical structures. upc.edu

β-turn mimetics: If the bioactive conformation of this compound involves a β-turn, a rigid scaffold that mimics this turn could be used. nih.gov

The design of such peptidomimetics often relies on computational modeling and structural data to ensure that the side chains are positioned correctly to interact with the biological target.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a peptide are essential for its biological activity and for optimizing its properties. nih.gov For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a library of analogs.

Key strategies for an SAR study of this compound include:

Alanine (B10760859) Scanning: Each amino acid (Ser, Leu¹, Leu²) would be systematically replaced with alanine. This helps to identify the contribution of each side chain to the peptide's activity. If an alanine substitution leads to a significant loss of activity, it suggests that the original side chain is important for binding or function.

Truncation Analysis: Analogs with one or more amino acids removed from the N- or C-terminus would be synthesized (e.g., H-Ser-Leu-OH, H-Leu-Leu-OH). This helps to determine the minimal sequence required for activity. nih.gov

Side Chain Modification:

The hydroxyl group of serine could be replaced with other functional groups (e.g., a hydrogen in alanine, a thiol in cysteine, or an amide in asparagine) to probe the importance of its hydrogen-bonding capability.

The leucine residues could be replaced with other hydrophobic amino acids of varying sizes (e.g., valine, isoleucine, phenylalanine) to investigate the role of the size and shape of the hydrophobic side chains. acs.org

Stereochemical Modifications: Each L-amino acid could be replaced with its D-enantiomer to explore the impact of stereochemistry on activity.

The results of these studies, typically presented in tables comparing the analog structure with its biological activity (e.g., binding affinity Ki or functional activity IC50), provide a roadmap for designing more potent and selective analogs. nih.govnih.gov

| Analog | Modification | Purpose of Modification |

| H-Ala-Leu-Leu-OH | Ser -> Ala | To determine the importance of the serine side chain. |

| H-Ser-Ala-Leu-OH | Leu¹ -> Ala | To probe the contribution of the first leucine residue. |

| H-Ser-Leu-Ala-OH | Leu² -> Ala | To assess the role of the second leucine residue. |

| H-Val-Leu-Leu-OH | Ser -> Val | To investigate the effect of a different N-terminal residue. |

| H-Ser-Ile-Leu-OH | Leu¹ -> Ile | To study the impact of a different hydrophobic side chain. |

Applications of this compound Mimetics as Research Probes

Peptide mimetics derived from this compound can serve as valuable research probes to investigate biological systems. By modifying the parent peptide to include reporter groups, these probes can be used to identify and characterize the peptide's binding partners and mechanism of action.

Examples of modifications to create research probes include:

Fluorescent Labeling: A fluorescent tag (e.g., fluorescein, rhodamine) can be attached to the N-terminus or a side chain. These labeled probes can be used in fluorescence microscopy to visualize the location of the peptide's target in cells or tissues, or in fluorescence polarization assays to study binding interactions.

Biotinylation: The addition of a biotin (B1667282) molecule allows for the detection and isolation of the peptide's binding partners using streptavidin-coated beads or surfaces. This is a common technique in pull-down assays and surface plasmon resonance (SPR) studies.

Photoaffinity Labeling: Incorporating a photo-reactive group (e.g., a benzophenone (B1666685) or an aryl azide) allows for the formation of a covalent bond between the probe and its target upon exposure to UV light. This enables the permanent labeling and subsequent identification of the target protein.

Radiolabeling: Introducing a radioactive isotope (e.g., ³H, ¹⁴C, or ¹²⁵I) allows for highly sensitive detection and quantification of the peptide in binding assays and autoradiography.

These research probes, particularly those with enhanced stability like retro-inverso or peptidomimetic versions, are instrumental in target validation and elucidating the physiological roles of the this compound motif and its interacting partners. biorxiv.org

Analytical Methods for Detection and Quantification of H Ser Leu Leu Oh in Research Contexts

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. pressbooks.pub For a peptide like H-Ser-Leu-Leu-OH, liquid chromatography is the predominant approach, allowing for its isolation from synthesis byproducts, precursors, or complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized peptides like this compound. The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). pressbooks.pub For purity analysis, the goal is to resolve the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or other contaminants from the synthesis process.

The purity is typically determined by integrating the peak area of the target peptide and expressing it as a percentage of the total area of all detected peaks in the chromatogram. UV detection is commonly used, monitoring the absorbance of the peptide bond at a low wavelength (typically 210-220 nm). nih.gov The European Pharmacopoeia has moved towards favoring liquid chromatography methods over older techniques like Thin Layer Chromatography (TLC) for determining ninhydrin-positive substances, underscoring the robustness and sensitivity of HPLC-based approaches. butterworth-labs.co.uk

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound This table presents a typical, non-exhaustive set of starting conditions for method development.

| Parameter | Typical Setting | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase providing hydrophobic interactions for separation. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous solvent, with TFA acting as an ion-pairing agent to improve peak shape. nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) (ACN) | Organic solvent used to elute the peptide from the column. |

| Gradient | 5% to 65% B over 30 minutes | A gradual increase in organic solvent concentration to elute compounds based on hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV at 214 nm or 220 nm | Wavelength for detecting the peptide backbone. nih.gov |

| Column Temp. | 25-40 °C | Temperature can influence selectivity and resolution. umich.edu |

Reversed-Phase HPLC (RP-HPLC) for Peptide Separation and Purification

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis and purification. lcms.cz It utilizes a non-polar (hydrophobic) stationary phase, typically silica (B1680970) with bonded alkyl chains (e.g., C8 or C18), and a polar mobile phase. nih.govgoogle.com this compound, containing two hydrophobic leucine (B10760876) residues, interacts strongly with the C18 stationary phase.

Separation is achieved by starting with a highly aqueous mobile phase, which promotes the binding of the peptide to the column. A gradient of increasing organic solvent (commonly acetonitrile) is then applied, which progressively weakens the hydrophobic interactions and elutes the bound molecules. nih.gov Peptides are thus separated based on their relative hydrophobicity. This method is highly effective for purifying the target peptide from complex mixtures following solid-phase peptide synthesis (SPPS). google.com

Table 2: Typical RP-HPLC Conditions for Peptide Purification This table outlines common conditions for purifying peptides like this compound.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 bonded silica | Standard hydrophobic phase for peptide separation. nih.gov |

| Mobile Phase System | Water/Acetonitrile with 0.1% TFA | A widely used solvent system providing good resolution and volatility for subsequent sample recovery. google.com |

| Elution Method | Gradient Elution | Increasing concentration of acetonitrile gradually elutes peptides based on their hydrophobicity. google.com |

| Detection | UV Absorbance (220 nm, 280 nm) | 220 nm for peptide bonds; 280 nm if aromatic residues were present. This compound lacks aromatic residues. |

| Post-Purification | Lyophilization | To remove the volatile mobile phase and obtain the purified peptide as a solid powder. nih.gov |

Mass Spectrometry-Based Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides highly selective and sensitive quantification, making it a gold standard in modern bioanalysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for quantifying peptides in complex matrices. researchgate.net The method combines the separation power of HPLC with the detection capabilities of two mass analyzers in series. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to HPLC separation. The eluent is directed into the mass spectrometer's ion source, where the peptide is ionized. The first mass analyzer (Q1) is set to select the specific m/z of the this compound parent ion (precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly specific because it monitors a unique precursor-to-product ion transition, minimizing interference from other molecules in the sample. researchgate.net This allows for reliable quantification even at very low concentrations. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound Quantification This table shows representative mass transitions for this compound (Molecular Weight: ~345.4 g/mol ).

| Parameter | Value | Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions by gaining a proton. |

| Precursor Ion (Q1) | m/z 346.2 [M+H]⁺ | The mass of the protonated peptide molecule selected for fragmentation. |

| Product Ion 1 (Q3) | m/z 233.1 | Corresponds to the y2 ion (H-Leu-Leu-OH fragment). |

| Product Ion 2 (Q3) | m/z 120.1 | Corresponds to the b2 ion (H-Ser-Leu- fragment). |

| Dwell Time | 50-100 ms | The time spent monitoring each transition, balanced for sensitivity and the number of co-eluting analytes. |

Isotope Dilution Mass Spectrometry for Accurate Measurement

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for achieving the highest level of accuracy and precision in quantification. nih.govmdpi.com The technique involves adding a known amount of a stable isotope-labeled (SIL) version of the target analyte to the sample before processing. For this compound, this would be a synthesized variant containing one or more heavy isotopes (e.g., ¹³C, ¹⁵N) in its structure.

This SIL-peptide serves as an ideal internal standard because it is chemically identical to the natural ("light") peptide and thus behaves identically during sample extraction, chromatography, and ionization. mdpi.com However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the MS signal from the natural peptide to that of the SIL-peptide, one can accurately calculate the concentration of the analyte, as any sample loss or matrix-induced signal suppression/enhancement will affect both the analyte and the internal standard equally. cdc.gov This approach is crucial for validating other analytical methods and for certifying peptide reference materials. nih.gov

Table 4: Isotope Dilution Mass Spectrometry Concept for this compound

| Compound | Description | Precursor Ion (m/z) | Key Feature |

| This compound | Analyte (natural abundance) | 346.2 [M+H]⁺ | The compound to be quantified. |

| H-Ser-Leu-[¹³C₆, ¹⁵N]-Leu-OH | Stable Isotope-Labeled Internal Standard | 353.2 [M+H]⁺ | Chemically identical to the analyte but with a +7 Da mass shift, allowing it to be distinguished by MS. |

Capillary Electrophoresis (CE) for High-Resolution Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their size and charge in a narrow, fused-silica capillary under the influence of a strong electric field. horiba.com It is particularly well-suited for the analysis of charged and polar molecules like amino acids and peptides. nih.gov

CE offers several advantages, including extremely high separation efficiency, short analysis times, and minimal sample consumption (nanoliter volumes). researchgate.net For a peptide like this compound, separation would be based on its electrophoretic mobility, which is a function of its charge-to-size ratio at a given buffer pH. Detection can be performed using UV absorbance, but coupling CE to a mass spectrometer (CE-MS) provides significantly greater sensitivity and specificity, allowing for confident identification and quantification. nih.govresearchgate.net The technique is a powerful alternative or complement to HPLC, especially when dealing with complex mixtures or when sample volume is limited. horiba.com

Table 5: General Capillary Electrophoresis Parameters for Peptide Analysis This table provides typical conditions for the CE analysis of small peptides.

| Parameter | Typical Setting | Function |

| Capillary | Fused-silica, 50 µm I.D., 50-80 cm length | The separation channel. horiba.com |

| Background Electrolyte (BGE) | 25-50 mM Phosphate (B84403) or Formate buffer | Controls the pH and ionic strength, influencing the charge of the peptide and the electroosmotic flow. researchgate.net |

| Separation Voltage | 20-30 kV | The driving force for the separation. researchgate.net |

| Injection Mode | Hydrodynamic (Pressure) | A small plug of the sample is introduced into the capillary. horiba.com |

| Detection | UV (200 nm) or Mass Spectrometry (CE-MS) | UV for general detection; MS for specific and sensitive detection. nih.gov |

| Temperature | 20-25 °C | Controlled temperature ensures reproducible migration times. horiba.com |

Spectrophotometric Assays for Functional Analysis

Spectrophotometric assays are fundamental in elucidating the functional properties of peptides like this compound in research contexts. These assays leverage the principle that the concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength. In the functional analysis of this compound, spectrophotometry is employed to quantify its potential biological activities, such as antioxidant capacity and enzyme inhibition. These methods are favored for their simplicity, high throughput potential, and the ability to provide quantitative data on peptide activity.

One of the key functional attributes of peptides that can be assessed spectrophotometrically is their antioxidant potential. The presence of certain amino acid residues, such as leucine, can contribute to the radical scavenging properties of peptides. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used. mdpi.comnih.gov In the DPPH assay, the reduction of the stable DPPH radical by an antioxidant peptide results in a color change from violet to yellow, which is measured spectrophotometrically. mdpi.com Similarly, the ABTS assay involves the reduction of the ABTS radical cation, leading to a decrease in absorbance. researchgate.netrsc.org The results are often expressed as the IC50 value, which is the concentration of the peptide required to scavenge 50% of the radicals, providing a measure of its antioxidant potency.

Another significant area of functional analysis for peptides is their ability to inhibit enzymes. This is particularly relevant for peptides with therapeutic potential. Spectrophotometric enzyme inhibition assays are designed to measure the rate of an enzymatic reaction by monitoring the appearance of a product or the disappearance of a substrate, both of which can be chromogenic. For instance, if this compound were to be investigated as an inhibitor of a protease, a synthetic substrate that releases a colored molecule upon cleavage could be used. The decrease in the rate of color formation in the presence of the peptide would indicate its inhibitory activity. The versatility of these assays allows for the determination of kinetic parameters, such as the inhibition constant (Ki), which quantifies the binding affinity of the inhibitor to the enzyme. nih.govresearchgate.net

Peptides containing serine and leucine have been noted for their potential role in various biological activities, including anti-inflammatory effects and interactions with cell signaling pathways. biosynth.comsmolecule.com Spectrophotometric assays can be adapted to study these functions indirectly. For example, the anti-inflammatory activity of this compound could be assessed by measuring its ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases, using specific spectrophotometric kits. Furthermore, its involvement in cell signaling could be explored by measuring its effect on the activity of key signaling enzymes like protein tyrosine phosphatases, where the dephosphorylation of a chromogenic substrate is monitored. hubrecht.eu

The following tables present hypothetical data based on typical results from spectrophotometric functional assays for peptides with similar compositions, illustrating how the functional properties of this compound could be quantified.

Table 1: Illustrative Antioxidant Activity of this compound

| Assay Type | Wavelength (nm) | IC50 (µM) |

| DPPH Radical Scavenging | 517 | 150 |

| ABTS Radical Scavenging | 734 | 95 |

This table is for illustrative purposes and shows hypothetical data for this compound based on the activities of structurally related peptides.

Table 2: Example of Enzyme Inhibition Data for this compound

| Target Enzyme | Substrate | Wavelength (nm) | % Inhibition (at 100 µM) |

| Protease X | Chromogenic Peptide | 405 | 65 |

| Lipase Y | p-Nitrophenyl Palmitate | 410 | 40 |

This table provides a hypothetical example of the enzyme inhibitory potential of this compound against different enzymes, as would be determined by spectrophotometric assays.

Future Directions and Emerging Research Perspectives for H Ser Leu Leu Oh

Integration of Multi-Omics Data in Peptide Research

The complexity of biological systems necessitates a holistic approach to understanding the function and impact of peptides like H-Ser-Leu-Leu-OH. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the peptide's role in cellular processes. nih.govacs.org

By combining these data layers, researchers can move beyond a single-molecule focus to a systems-level understanding. acs.orgnih.gov For instance, transcriptomic analysis can reveal changes in gene expression induced by this compound, while proteomics can identify alterations in protein abundance and post-translational modifications. nih.gov Metabolomic studies can then connect these changes to shifts in metabolic pathways. This integrated approach can help build robust gene regulatory networks and identify protein-protein interaction (PPI) networks influenced by the peptide. nih.govfrontiersin.org

A significant challenge in proteomics is the comprehensive identification of all proteins in a sample. acs.org Integrating genomic and transcriptomic data can improve the accuracy and coverage of protein identification in mass spectrometry-based shotgun proteomics. acs.org This is particularly relevant for studying the effects of this compound, as it can help to more accurately map the cellular pathways it modulates.

Future research will likely involve creating comprehensive multi-omics atlases to map the tissue-specific and developmental-stage-specific effects of this compound. nih.gov This could reveal, for example, how the peptide's influence on protein phosphorylation or acetylation varies across different cellular contexts. nih.gov Such detailed molecular snapshots are crucial for understanding its mechanism of action and identifying potential therapeutic applications. nih.gov

Table 1: Application of Multi-Omics in this compound Research

| Omics Field | Potential Application for this compound Research | Data Integration Benefit |

| Genomics | Identify genetic variations that influence cellular response to the peptide. | Provides a foundational layer for understanding individual differences in peptide efficacy. |

| Transcriptomics | Measure changes in mRNA levels to identify genes regulated by the peptide. | Reveals the initial cellular response to the peptide at the gene expression level. |

| Proteomics | Quantify changes in protein expression and post-translational modifications. | Connects gene expression changes to functional protein alterations and signaling pathways. nih.gov |

| Metabolomics | Analyze changes in small molecule metabolites. | Elucidates the impact of the peptide on cellular metabolism and energy production. |

| Interactomics | Map the protein-protein interactions influenced by the peptide. | Identifies the direct and indirect binding partners of this compound, revealing its mechanism of action. frontiersin.org |

Advanced Computational Design of Peptides and Mimetics

Computational methods are revolutionizing peptide design, offering the ability to create novel molecules with enhanced properties. biophysics.orgnih.gov For this compound, computational design can be used to develop analogs and peptidomimetics with improved stability, target affinity, and specificity. nih.gov

Rational design strategies, which leverage computational models and structure-activity relationships, allow for the creation of targeted peptide libraries, reducing the need for extensive high-throughput screening. nih.gov Techniques like molecular dynamics simulations can predict the three-dimensional structure of this compound and its interactions with potential binding partners. vulcanchem.com This in silico approach facilitates the design of peptides tailored to interact with specific disease-related targets, such as cancer cells or pathogens. biophysics.org

A key area of development is the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as resistance to enzymatic degradation. nih.gov For example, peptoids, which contain N-substituted glycines, offer enhanced proteolytic stability. nih.gov Computational tools can be used to design peptoid versions of this compound that retain its biological activity while having a longer half-life in the body.

Furthermore, computational approaches are being developed to design cyclic peptides, which often exhibit greater conformational rigidity and binding specificity. plos.org While challenging due to the vast conformational space, new algorithms are making it possible to design and validate stable cyclic peptides in the meso-scale range (7-40 amino acids). plos.org Applying these methods to the this compound sequence could lead to the creation of potent and selective cyclic analogs.

Table 2: Computational Approaches for this compound Development

| Computational Technique | Application | Desired Outcome |

| Molecular Docking | Predict the binding mode of this compound to target proteins. | Identification of key interacting residues and potential binding sites. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the peptide and its complexes over time. vulcanchem.com | Understanding of conformational changes and binding stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between the peptide's structure and its biological activity. | Prediction of the activity of novel analogs before synthesis. |

| De Novo Design | Generate novel peptide sequences with desired structural and functional properties. bakerlab.org | Creation of entirely new peptides based on the this compound motif. |

| Peptidomimetic Design | Replace peptide bonds with more stable chemical structures. | Enhanced bioavailability and resistance to degradation. nih.gov |

Exploration of Novel Biological Targets and Mechanisms of Action

While some biological activities of this compound are known, such as its potential anti-inflammatory effects and role in cancer detection, there is a vast landscape of unexplored biological targets and mechanisms of action. biosynth.com Future research will focus on identifying new protein-protein interactions (PPIs) and cellular pathways modulated by this tripeptide. nih.gov

The leucine (B10760876) components of this compound are particularly interesting, as leucine is a key regulator of the mTORC1 signaling pathway, which is central to cell growth, protein synthesis, and metabolism. nih.govnih.gov Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor that activates mTORC1. researchgate.net Investigating whether this compound or its metabolites can influence LRS activity or other components of the mTORC1 pathway could reveal novel mechanisms of action. researchgate.net

A crucial aspect of future research will be to move from identifying correlations to establishing causation in the peptide's biological effects. researchgate.net This will require a combination of direct biochemical methods to identify binding partners and genetic interaction studies to validate the functional relevance of these interactions. researchgate.net

Development of this compound as a Core Motif for Advanced Research Tools and Probes

The unique sequence of this compound makes it a promising scaffold for the development of advanced research tools and chemical probes. These tools are essential for studying biological processes with high precision and can be used for applications such as imaging, target identification, and diagnostics. acs.org

By attaching fluorescent dyes or other reporter molecules to the this compound peptide, researchers can create probes to visualize its localization and interactions within living cells. acs.org Click chemistry, a set of powerful and reliable reactions, provides an efficient way to conjugate the peptide to various functional groups without compromising its biological activity. acs.org

Affinity-based probes (AfBPs) incorporating the this compound motif could be designed to covalently bind to their target proteins. acs.org This would allow for the isolation and identification of the peptide's binding partners using techniques like mass spectrometry. Such probes are invaluable for target validation and understanding the molecular basis of the peptide's action. researchgate.net

Furthermore, the development of probes based on this compound could have diagnostic applications. For example, if the peptide is found to selectively bind to a biomarker associated with a particular disease, fluorescently labeled versions could be used to detect that biomarker in patient samples.

The design of these research tools requires careful consideration of the peptide's structure-activity relationship. The point of attachment for the label or reactive group must be chosen so that it does not interfere with the peptide's binding to its target. Computational modeling can aid in the rational design of these probes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.